4-Chloro-N-(1-(4-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide
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Overview
Description
4-Chloro-N-(1-(4-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with chloro, nitro, and benzisothiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(1-(4-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide typically involves multiple steps:
Formation of the Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The chloro substituents are introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The final step involves coupling the benzisothiazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(1-(4-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the chloro groups.
Scientific Research Applications
4-Chloro-N-(1-(4-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(1-(4-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: The compound could inhibit key enzymes in the inflammatory cascade, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(4-Methoxyphenyl)benzamide: Similar in structure but with a methoxy group instead of the nitro group.
4-Chloro-N-(4-Chlorobenzoyl)piperidin-4-ylmethylbenzamide: Contains a piperidine ring, offering different biological activity.
Uniqueness
4-Chloro-N-(1-(4-chlorobenzoyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide is unique due to the presence of both nitro and benzisothiazole groups, which confer distinct chemical and biological properties not found in its analogs.
Properties
CAS No. |
106532-74-5 |
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Molecular Formula |
C21H11Cl2N3O4S |
Molecular Weight |
472.3 g/mol |
IUPAC Name |
4-chloro-N-[1-(4-chlorobenzoyl)-5-nitro-2,1-benzothiazol-3-ylidene]benzamide |
InChI |
InChI=1S/C21H11Cl2N3O4S/c22-14-5-1-12(2-6-14)19(27)24-20-17-11-16(26(29)30)9-10-18(17)25(31-20)21(28)13-3-7-15(23)8-4-13/h1-11H |
InChI Key |
GZWUPGMOUUIRGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(S2)C(=O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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